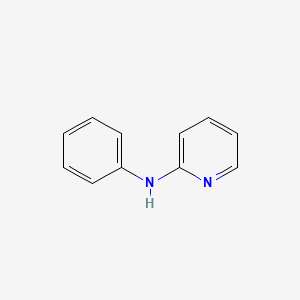

2-Anilinopirimidina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-anilinopyridine derivatives involves several strategies, including the direct cycloauration of 2-anilinopyridine with tetrachloroaurate(III), resulting in cyclometallated complexes characterized by X-ray analysis and spectroscopic methods (Nonoyama, Nakajima, & Nonoyama, 1997). Another method involves the displacement of a methylsulfinyl group from the 6-position of the pyridine ring, elaborating 2-aminopyridines with various polar substituents (Teague, 2008).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy have been pivotal in understanding the conformational and structural characteristics of 2-anilinopyridine derivatives. Studies reveal characteristic differences in the 1H-NMR spectra of alkylated or acylated 2,6-bis-anilino-3-nitropyridines compared to their unsubstituted counterparts, supported by X-ray crystallographic data (Schmid, Röttgen, Thewalt, & Austel, 2005).

Chemical Reactions and Properties

2-Anilinopyridine reacts with sodium tetrachloroaurate(III) in refluxing water to yield cyclometallated complexes through direct activation of an ortho C-H bond. This reactivity showcases the compound's ability to form stable chelate rings with metals (Nonoyama et al., 1997). Additionally, its interaction with different reagents leads to the formation of hydrido trinuclear clusters with 2-aminopyridinate-type ligands, highlighting the influence of substituents on the reactivity and fluxionality of the complexes formed (Andreu et al., 1990).

Aplicaciones Científicas De Investigación

Síntesis de 2-anilinopirimidinas

La 2-anilinopirimidina se utiliza en la síntesis de 2-anilinopirimidinas. Se ha obtenido una serie de 2-anilinopirimidinas, incluidas nuevas derivadas, a partir de 2-cloro-4,6-dimetilpirimidina mediante sustitución nucleofílica aromática con anilinas con diferente sustitución en condiciones de microondas . Los sustituyentes tuvieron un impacto significativo en el curso y la eficiencia de la reacción .

Estudios de tautomerismo

La this compound se ha utilizado en estudios sobre tautomerismo. Se prepararon derivados de 2-(N-metilanilino) y 1-metil-2-fenilimino de piridina y quinolina como modelos para los tautómeros amino e imino de 2-anilino-piridina y -quinolina. Los espectros ultravioleta, infrarrojo y RMN de estos compuestos se compararon con los de los compuestos modelo .

Investigación biológica como inhibidores de la polimerización de la tubulina

Se han sintetizado derivados de this compound e investigado biológicamente como inhibidores de la polimerización de la tubulina con actividades antitumorales .

Ciencia de materiales

La this compound se utiliza en la investigación de la ciencia de materiales .

Síntesis química

La this compound se utiliza en la síntesis química .

Cromatografía

La this compound se utiliza en cromatografía, una técnica de laboratorio para la separación de una mezcla .

Investigación analítica

La this compound se utiliza en investigación analítica .

Investigación en ciencias de la vida

La this compound se utiliza en investigación en ciencias de la vida .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSSSKDWYXKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216522 | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6631-37-4 | |

| Record name | N-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Pyridylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6631-37-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Pyridylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-2-pyridylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

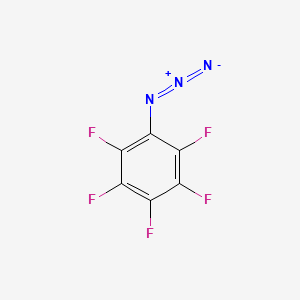

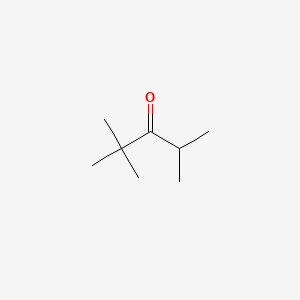

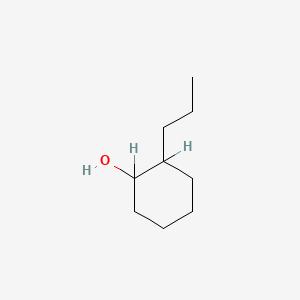

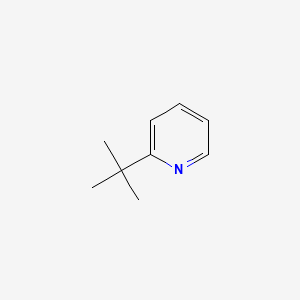

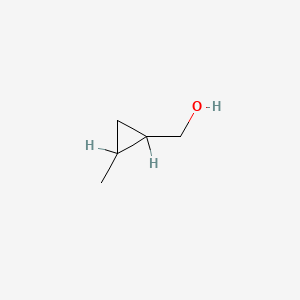

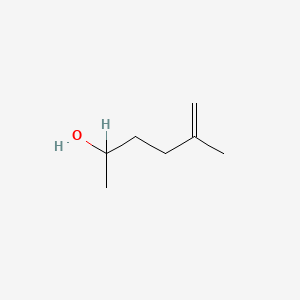

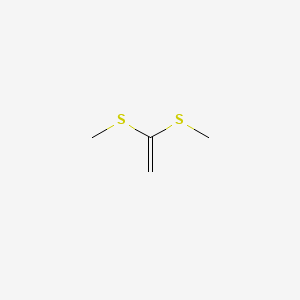

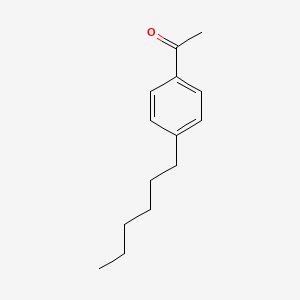

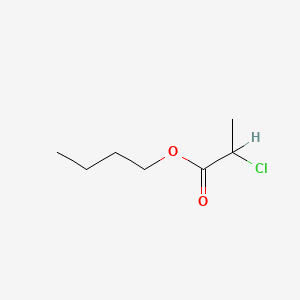

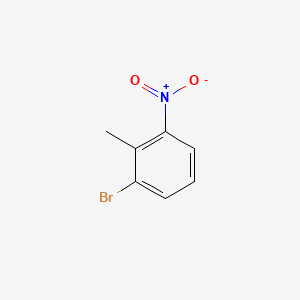

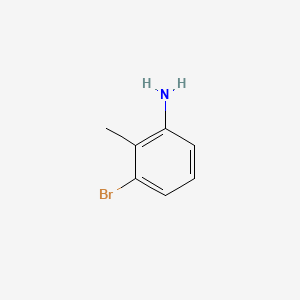

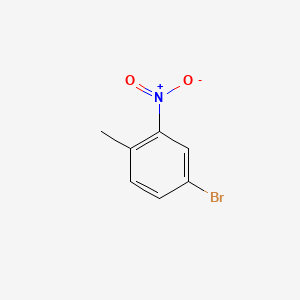

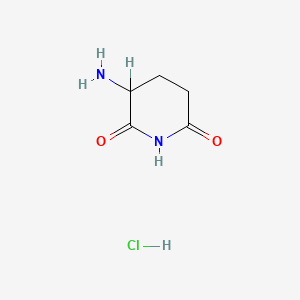

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Anilinopyridine?

A1: The molecular formula of 2-Anilinopyridine is C11H10N2, and its molecular weight is 170.21 g/mol.

Q2: What spectroscopic data is available for 2-Anilinopyridine?

A2: 2-Anilinopyridine has been extensively studied using various spectroscopic techniques, including:

- UV-Vis Spectroscopy: Used to determine the tautomeric equilibrium between the amino and imino forms of 2-Anilinopyridine in solution. Studies suggest the amino tautomer is favored. [, ]

- IR and Raman Spectroscopy: Provides information about the vibrational modes of the molecule and has been used to calculate thermodynamic functions. [, ]

- NMR Spectroscopy: Both 1H and 13C NMR have been used to confirm the structure of 2-Anilinopyridine and its derivatives. [, ]

Q3: What tautomeric forms exist for 2-Anilinopyridine and which is predominant in solution?

A3: 2-Anilinopyridine can exist in two tautomeric forms: the amino form and the imino form. Studies using model compounds and UV, IR, and NMR spectroscopy suggest that the amino tautomer is significantly favored in solution. [, , ]

Q4: How does substitution on the pyridine or aniline ring affect tautomerism in 2-Anilinopyridine derivatives?

A4: Introducing electron-withdrawing groups, like a nitro group, at the 5-position of the pyridine ring further shifts the tautomeric equilibrium towards the amino form. This effect is observed in 5-nitro-2-anilinopyridine. []

Q5: How does the reactivity of 2-Anilinopyridine with phenyl isocyanate differ from that of its methyl-substituted derivatives?

A5: While 2-anilinopyridine and its 5-methyl derivative react with phenyl isocyanate at room temperature to form 1-phenylcarbamoyl-2-phenylimino-1,2-dihydropyridines, the 3-methyl and 3,5-dimethyl derivatives react differently. At 90°C, they yield 2-(N-phenylcarbamoylanilino)pyridine derivatives instead. []

Q6: Can 2-Anilinopyridine act as a ligand in metal complex formation?

A6: Yes, 2-Anilinopyridine readily acts as a ligand in various metal complex formations.

- Ruthenium Complexes: It reacts with [Ru3(CO)12] to form trinuclear hydrido clusters. [] It can also act as an equatorial ligand to form diruthenium complexes. []

- Gold and Silver Complexes: Used to synthesize mononuclear and dinuclear gold(I) and silver(I) complexes with potential anticancer activity. []

- Copper Complexes: Forms a dinuclear copper(I) complex with copper acetate. []

- Titanium Complexes: Reacts with titanium tetrachloride to produce mononuclear monochloro complexes containing two or three 2-anilinopyridine ligands. []

- Diosmium Complexes: Used in the synthesis of diosmium(III) compounds, including ethynyl and butadiynyl derivatives, which exhibit interesting electrochemical properties. []

Q7: How does the presence of substituents on the pyridine ring influence the reactivity of 2-Anilinopyridine with [Ru3(CO)12]?

A7: While substituents on the pyridine ring do not affect the formation of hydrido trinuclear clusters with [Ru3(CO)12], they impact the fluxional behavior of the resulting complexes. []

Q8: How does 2-Anilinopyridine compare to 2-pyridone in its reactivity with [Ru3(CO)12]?

A8: Unlike 2-Anilinopyridine, 2-pyridone reacts with [Ru3(CO)12] to form either a polymeric structure, [{Ru2(μ-Opy)2(CO)4}n], or a dimeric complex, [Ru2(μ-Opy)2(CO)4(HOpy)2], depending on the reactant ratio. []

Q9: Can 2-Anilinopyridine undergo cycloauration reactions?

A9: Yes, 2-Anilinopyridine readily undergoes cycloauration with gold(III) salts like H[AuCl4]·4H2O and Na[AuCl4]·2H2O. This reaction directly yields the six-membered cycloaurated complex [AuCl2(pap-C1, N)], where pap represents the cycloaurated 2-anilinopyridine ligand. []

Q10: Does 2-Anilinopyridine exhibit any biological activity?

A10: While 2-Anilinopyridine itself has limited reported biological activity, its derivatives, particularly its metal complexes and conjugates, have shown promising results in various biological assays. [, , ]

Q11: What is the potential of 2-Anilinopyridine derivatives as anticancer agents?

A11: Several 2-Anilinopyridine derivatives, particularly gold(I) and silver(I) complexes, display cytotoxic activity against colorectal and breast cancer cell lines. These complexes induce cell death through various mechanisms, including caspase activation and mitochondrial membrane potential disruption. [] Additionally, 2-Anilinopyridine-arylpropenone conjugates exhibit potent antitubulin activity and induce apoptosis in cancer cells. [] Similarly, 2-anilinopyridine-3-acrylamides were explored as tubulin polymerization inhibitors with cytotoxic activity. []

Q12: Can 2-Anilinopyridine or its derivatives act as ligands in catalytic reactions?

A12: Yes, 2-Anilinopyridine can serve as a directing group in iridium-catalyzed C-H borylation reactions. This approach allows for the efficient ortho-borylation of arenes, including pharmaceuticals, with high selectivity. []

Q13: What is the mechanism of iridium-catalyzed C-H borylation using 2-Anilinopyridine as a directing group?

A13: Mechanistic studies, including kinetic isotope effects and DFT calculations, suggest that the reaction proceeds through an iridium-boryl intermediate. The C-H activation step, directed by the 2-Anilinopyridine moiety, is turnover-limiting. Interestingly, no significant primary kinetic isotope effect is observed for this step. []

Q14: Have there been any computational studies on 2-Anilinopyridine and its derivatives?

A14: Yes, computational chemistry methods have been employed to study 2-Anilinopyridine. These include:

- Quantum Chemical Calculations (CNDO-CI-1): Used to simulate and analyze UV absorption spectra, providing insights into tautomerism and rotamerism. []

- Density Functional Theory (DFT) Calculations: Employed to investigate the mechanism of iridium-catalyzed C-H borylation reactions using 2-Anilinopyridine as a directing group. []

- Molecular Docking Studies: Used to predict the binding mode of 2-Anilinopyridine derivatives with biological targets, such as tubulin, and to rationalize their observed activities. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)